molecular formula C17H13ClF3NOS B2629064 N-(4-chlorophenyl)-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzamide CAS No. 339020-03-0

N-(4-chlorophenyl)-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzamide

Cat. No.: B2629064
CAS No.: 339020-03-0
M. Wt: 371.8
InChI Key: RPTGHAMFWTXPRA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a trifluorobut-3-en-1-yl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Trifluorobut-3-en-1-yl Group: The trifluorobut-3-en-1-yl group can be introduced via a nucleophilic substitution reaction using a suitable trifluorobut-3-en-1-yl halide.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage by reacting the intermediate with a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
  • N-(4-chlorophenyl)-3-fluorobenzamide
  • N-(4-chlorophenyl)-4-methylbenzylamine

Uniqueness

N-(4-chlorophenyl)-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzamide is unique due to the presence of the trifluorobut-3-en-1-yl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NOS/c18-11-5-7-12(8-6-11)22-17(23)13-3-1-2-4-15(13)24-10-9-14(19)16(20)21/h1-8H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTGHAMFWTXPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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